TNAP Enzyme Assay: >20‑Fold Lower Potency Delivers a Validated Negative‑Control Phenotype
In the primary HTS assay against human tissue‑nonspecific alkaline phosphatase (TNAP; PubChem AID 1659), the target compound exhibited an EC50 of 100,000 nM, classifying it essentially as an inactive probe. By contrast, the bromo‑substituted analog BDBM51400 displayed an EC50 of 4,930 nM (IC50 = 7,450 nM) and the thioether‑linked analog BDBM51398 displayed an EC50 of 8,090 nM [1][2][3]. This >20‑fold potency gap makes the target compound uniquely suited as a matched negative control in TNAP‑focused screening campaigns where the other triazole‑acetamides generate measurable signal.
Bromo analog: 4,930 nM
Thioether analog: 8,090 nM
| Evidence Dimension | TNAP Inhibition EC50 (nM) |
|---|---|
| Target Compound Data | 100,000 |
| Comparator Or Baseline | BDBM51400 (2‑bromo‑4‑methylphenoxy analog): 4,930; BDBM51398 (thioether analog): 8,090 |
| Quantified Difference | Target is 20.3‑fold less potent than BDBM51400; 12.4‑fold less potent than BDBM51398 |
| Conditions | Human TNAP, Sanford‑Burnham Center for Chemical Genomics HTS protocol, PubChem AID 1659 |
Why This Matters
This allows procurement of a structurally matched, inactive comparator for TNAP assays, eliminating the need for unrelated ‘scaffold‑hopping’ negatives that may introduce confounding cheminformatics variables.
- [1] BindingDB. (2011). BDBM51442: EC50 = 1.00E+5 nM (TNAP). Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=51442 View Source
- [2] BindingDB. (2011). BDBM51400: EC50 = 4.93E+3 nM, IC50 = 7.45E+3 nM (TNAP). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=51400 View Source
- [3] BindingDB. (2011). BDBM51398: EC50 = 8.09E+3 nM (TNAP). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=51398 View Source
